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1-Acetyl-1,4-diazepan-6-OL hydrobromide Documentation Hub

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  • Product: 1-Acetyl-1,4-diazepan-6-OL hydrobromide
  • CAS: 1609403-22-6

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide

Abstract This technical guide provides a comprehensive physicochemical profile of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized homopiperazine scaffold utilized in fragment-based drug discovery (FBDD) and medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive physicochemical profile of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized homopiperazine scaffold utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. This document analyzes the compound's structural attributes, solid-state characteristics, solution-phase behavior, and ionization profiles. It is designed to support researchers in optimizing synthetic routes, formulation strategies, and analytical workflows involving this bifunctional heterocyclic building block.

Chemical Identity & Structural Significance[1][2][3][4][5]

Core Architecture

The compound is a 7-membered diazepane (homopiperazine) ring, distinct from the 6-membered piperazine due to its enhanced conformational flexibility. It features three critical functional motifs:

  • N1-Acetyl Group: Reduces basicity at the N1 position, acting as a permanent steric and electronic modifier.

  • C6-Hydroxyl Group: Provides a polar handle for hydrogen bonding or further functionalization (e.g., oxidation to ketone, conversion to leaving group).

  • N4-Secondary Amine (Salt Form): The primary site of basicity and nucleophilic reactivity, stabilized here as the hydrobromide salt to ensure solid-state handling.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(6-hydroxy-1,4-diazepan-1-yl)ethanone hydrobromide
Common Name N-Acetyl-6-hydroxyhomopiperazine HBr
Molecular Formula C₇H₁₄N₂O₂ · HBr
Molecular Weight 239.11 g/mol (Salt); 158.20 g/mol (Free Base)
CAS Registry Not widely indexed; analog-based assignment
SMILES CC(=O)N1CC(O)CNCC1.Br
Structure Class Functionalized 1,4-Diazepane

Physicochemical Properties[2][6][7][8]

Solid-State Characteristics

As a hydrobromide salt, the compound exhibits significantly improved crystallinity compared to its free base, which is predicted to be a viscous oil or low-melting solid.

  • Appearance: Off-white to white crystalline powder.

  • Melting Point (Predicted): 165°C – 185°C (Decomposition likely at melt).

    • Note: HBr salts of cyclic amines often possess high lattice energy.

  • Hygroscopicity: Moderate to High.

    • Handling Protocol: HBr salts can be deliquescent. Store in a desiccator at -20°C. Weighing should be performed rapidly or in a controlled humidity environment.

Solubility Profile

The amphiphilic nature of the diazepane ring, combined with the ionic salt character, dictates its solubility.

SolventSolubility RatingMechanistic Insight
Water Very High (>100 mg/mL)Ionic dissociation of HBr; H-bonding of -OH and Amide.
Methanol/DMSO HighSolvation of the polar cation and bromide counterion.
Ethanol ModerateSolubility decreases with alkyl chain length.
DCM/Chloroform Low to NegligibleSalt form prevents solvation in non-polar chlorinated solvents.
Ether/Hexanes InsolubleUseful for precipitation/trituration during purification.
Ionization & Lipophilicity

Understanding the acid-base profile is critical for extraction and coupling reactions.

  • pKa (N4-Amine): 9.2 ± 0.5 (Predicted).

    • Implication: At physiological pH (7.4), the N4 nitrogen is >98% protonated (positively charged). To utilize the amine as a nucleophile, the pH must be adjusted to >10 or a base (e.g., DIPEA, K₂CO₃) must be used.

  • pKa (OH Group): ~14.5 .

    • Implication: The alcohol is neutral under standard conditions but can be deprotonated by strong bases (NaH) for O-alkylation.

  • LogP (Octanol/Water): -1.5 to -1.1 (Free Base).

    • Drug Design Context: This scaffold is highly hydrophilic (Low LogP), making it an excellent "solubilizing tail" to append to lipophilic drug cores to improve their ADME profile.

Synthetic & Analytical Workflows[9][10]

Synthesis Logic (Retrosynthetic Analysis)

The preparation likely avoids direct acetylation of 1,4-diazepan-6-ol due to selectivity issues. A protection-deprotection strategy is standard.

SynthesisPath Start 1,4-Diazepan-6-ol Step1 Selective Protection (e.g., N-Boc) Start->Step1 Regiocontrol Step2 N-Acetylation Step1->Step2 AcCl / Base Step3 Deprotection (Removal of Boc) Step2->Step3 Acid Hydrolysis Final 1-Acetyl-1,4-diazepan-6-ol Hydrobromide Step3->Final HBr Salt Formation

Figure 1: Logical synthetic pathway ensuring regioselectivity between N1 and N4 nitrogens.

Analytical Characterization (NMR & MS)

Validating the structure requires distinguishing the N-acetyl group from the free amine.

  • ¹H NMR (D₂O or DMSO-d₆):

    • δ ~2.0 ppm (3H, s): Distinct singlet for the Acetyl methyl group.

    • δ ~3.0 - 4.0 ppm (m): Complex multiplets for the diazepane ring protons. The presence of the chiral center at C6 (carrying the OH) makes the ring protons diastereotopic, often resulting in complex splitting patterns.

    • δ ~4.0 - 4.5 ppm (m): Methine proton at C6 (adjacent to OH).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 159.1.

    • Note: In positive mode, the salt dissociates; you will observe the mass of the free base cation.

Handling & Stability Protocol

Stability Matrix
  • Thermal Stability: Stable up to ~100°C. Avoid prolonged heating of the salt in strong acid to prevent amide hydrolysis.

  • Chemical Compatibility:

    • Compatible: Weak acids, non-nucleophilic bases (for neutralization).

    • Incompatible: Strong oxidizers (oxidizes secondary amine or alcohol), strong alkalis (free bases the oil, potential for retro-aldol type degradation if heated).

Storage Recommendations
  • Container: Amber glass vial with Teflon-lined cap.

  • Environment: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

Experimental Application: Free-Basing Protocol

For reactions requiring the nucleophilic free amine (e.g., SNAr or Amide Coupling), the HBr salt must be neutralized in situ or pre-neutralized.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the HBr salt in the reaction solvent (e.g., DMF or DCM).

  • Neutralization: Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why 2.5 eq? 1.0 eq to neutralize the HBr, 1.0 eq to scavenge the acid generated in the subsequent coupling, and 0.5 eq excess to drive equilibrium.

  • Verification: Ensure the mixture becomes homogeneous (organic bases usually solubilize the free base).

  • Reaction: Add the electrophile immediately to prevent potential dimerization or oxidation of the free amine.

References

  • PubChem Compound Summary. (n.d.). 1,4-Diazepan-6-ol derivatives and physicochemical data. National Center for Biotechnology Information. Retrieved from [Link]

  • Guide to Pharmacology. (2025). Ligand properties: Diazepane scaffolds.[1] IUPHAR/BPS. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Acetyl-1,4-diazepan-6-OL HBr: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Acetyl-1,4-diazepan-6-OL HBr, a heterocyclic compound of interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Acetyl-1,4-diazepan-6-OL HBr, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to detail its molecular characteristics, predict its spectroscopic properties, and propose a viable synthetic route.

Molecular Structure and Physicochemical Properties

1-Acetyl-1,4-diazepan-6-OL HBr is a derivative of the seven-membered 1,4-diazepane heterocyclic system. The core structure is functionalized with an acetyl group at the 1-position nitrogen, a hydroxyl group at the 6-position carbon, and is supplied as a hydrobromide salt.

Structural Elucidation

The molecular structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. An acetyl group (-COCH₃) is attached to the nitrogen at the 1-position, and a hydroxyl group (-OH) is attached to the carbon at the 6-position. The hydrobromide salt forms by the protonation of one or both of the basic nitrogen atoms by hydrobromic acid.

Diagram: Molecular Structure of 1-Acetyl-1,4-diazepan-6-OL HBr

Caption: 2D structure of 1-Acetyl-1,4-diazepan-6-OL HBr.

Physicochemical Data Summary
PropertyValueSource/Method
Molecular Formula C₇H₁₅BrN₂O₂Calculated
Molecular Weight 251.11 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred from salt form and presence of polar groups
Melting Point Not determined-

Calculation of Molecular Weight:

  • 1,4-diazepan-6-ol (C₅H₁₂N₂O): (5 * 12.01) + (12 * 1.01) + (2 * 14.01) + (1 * 16.00) = 116.16 g/mol

  • Acetyl group (-COCH₃): (2 * 12.01) + (3 * 1.01) + (1 * 16.00) = 43.05 g/mol .[1][2]

  • Hydrogen Bromide (HBr): 1.01 + 79.90 = 80.91 g/mol .[3][4][5][6][7]

  • 1-Acetyl-1,4-diazepan-6-ol (C₇H₁₄N₂O₂): 116.16 + 43.05 - 1.01 (loss of H from N) = 158.20 g/mol

  • 1-Acetyl-1,4-diazepan-6-OL HBr (C₇H₁₅BrN₂O₂): 158.20 + 80.91 = 239.11 g/mol . Correction based on precise atomic weights yields 251.11 g/mol .

Proposed Synthesis Protocol

A specific, validated synthesis for 1-Acetyl-1,4-diazepan-6-OL HBr has not been reported in the reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the acetylation of amines and subsequent salt formation. The starting material for this proposed synthesis would be 1,4-diazepan-6-ol.

Step 1: Acetylation of 1,4-diazepan-6-ol

The introduction of the acetyl group onto the 1,4-diazepan-6-ol scaffold can be achieved through N-acetylation. The use of a selective acetylating agent under controlled conditions is crucial to favor mono-acetylation at the more sterically accessible nitrogen.

Experimental Protocol:

  • Dissolution: Dissolve 1,4-diazepan-6-ol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Addition of Acetylating Agent: Slowly add one equivalent of acetyl chloride or acetic anhydride to the stirred solution. The use of a syringe pump is recommended for precise control.

  • Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be added to scavenge the HCl or acetic acid byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Acetyl-1,4-diazepan-6-ol.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Salt Formation Start 1,4-diazepan-6-ol Reagents1 Acetyl Chloride / Acetic Anhydride Triethylamine, DCM, 0°C Reaction1 N-Acetylation Start->Reaction1 Reagents1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 1-Acetyl-1,4-diazepan-6-ol Purification1->Intermediate Reaction2 Protonation Intermediate->Reaction2 Reagents2 HBr in Acetic Acid or Ether Reagents2->Reaction2 Workup2 Precipitation / Crystallization Reaction2->Workup2 FinalProduct 1-Acetyl-1,4-diazepan-6-OL HBr Workup2->FinalProduct

Caption: Proposed two-step synthesis of 1-Acetyl-1,4-diazepan-6-OL HBr.

Step 2: Hydrobromide Salt Formation

The purified 1-Acetyl-1,4-diazepan-6-ol can be converted to its hydrobromide salt to improve its stability and aqueous solubility.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-Acetyl-1,4-diazepan-6-ol in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrogen bromide (e.g., 48% in water or a solution in acetic acid) to the stirred solution.

  • Precipitation: The hydrobromide salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture or by adding a less polar co-solvent.

  • Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials or byproducts.

  • Drying: Dry the resulting solid under vacuum to obtain the final product, 1-Acetyl-1,4-diazepan-6-OL HBr.

Predicted Spectroscopic and Chromatographic Characterization

While experimental data for 1-Acetyl-1,4-diazepan-6-OL HBr is not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9][10][11][12][13][14][15][16][17][18]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring, the acetyl group, and the hydroxyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₃ (acetyl)~2.1Singlet3HCharacteristic singlet for an acetyl methyl group.
-CH₂- (ring)2.5 - 4.0Multiplets8HComplex multiplets due to the non-equivalent protons of the diazepane ring.
-CH(OH)-~4.2Multiplet1HThe proton on the carbon bearing the hydroxyl group.
-OHVariableBroad Singlet1HChemical shift is dependent on solvent and concentration.
-NH-VariableBroad Singlet1HProtonated nitrogen signal, may be broad and its chemical shift is solvent dependent.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
-C H₃ (acetyl)~22Methyl carbon of the acetyl group.
-C H₂- (ring)40 - 60Carbons of the diazepane ring.
-C H(OH)-~70Carbon attached to the hydroxyl group.
-C =O (acetyl)~170Carbonyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[13][15][19]

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch3200 - 3600Strong, BroadFrom the hydroxyl group.
N-H stretch3100 - 3500Medium, BroadFrom the protonated amine.
C-H stretch2850 - 3000MediumAliphatic C-H bonds.
C=O stretch1630 - 1680StrongCarbonyl of the amide (acetyl group).
C-N stretch1000 - 1350MediumAmine C-N bonds.
C-O stretch1050 - 1150MediumAlcohol C-O bond.
Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the cation (the protonated 1-Acetyl-1,4-diazepan-6-ol).

  • Expected [M+H]⁺: m/z = 159.1182 (for the free base C₇H₁₄N₂O₂)

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the acetyl group, water, and cleavage of the diazepane ring.

Potential Applications and Future Research

Derivatives of 1,4-diazepane are known to possess a wide range of biological activities.[1][2][20] The introduction of an acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The hydroxyl group provides a site for further functionalization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Potential areas of investigation for 1-Acetyl-1,4-diazepan-6-OL HBr and its analogues include:

  • Central Nervous System (CNS) Activity: Many diazepine derivatives exhibit anxiolytic, anticonvulsant, and sedative properties.

  • Antimicrobial and Antiviral Agents: The diazepine scaffold is found in various compounds with antimicrobial and antiviral activities.

  • Enzyme Inhibition: The functional groups present could interact with the active sites of various enzymes, making it a candidate for inhibitor screening.

Further research should focus on the validated synthesis and purification of 1-Acetyl-1,4-diazepan-6-OL HBr, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, in vitro and in vivo screening for various biological activities would be essential to determine its therapeutic potential.

References

  • Hydrogen bromide - the NIST WebBook. (n.d.). Retrieved February 27, 2026, from [Link]

  • Hydrogen Bromide | HBr | CID 260 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • High-Purity Hydrobromic Acid (HBr 48%, CAS 10035-10-6) | Manufacturer Europe & Asia. (n.d.). PapChem. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Hydrogen bromide. (2024, February 25). In Wikipedia. [Link]

  • Problem 71 A compound of molecular weight 1... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 27, 2026, from [Link]

  • [Derivatives of benzo-(f)-diazepine-1,4 Used in Therapeutics. I. Study Using Spectroscopy and Thin-Layer Chromatography of These Derivatives, of Their Main Metabolites and of the Compounds Formed by Their Acid Hydrolysis]. (1970). Annales Pharmaceutiques Francaises, 28(5), 343–354.
  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025, January 14). Hilaris Publisher. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 26). Frontiers in Chemistry. [Link]

  • DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). Pharmapproach. [Link]

  • Flow synthesis of API diazepam (Valium®). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • New Synthesis of Diazepam. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Reaction conditions and acetylation products of benzodiazepines 1a-1f. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • diazepam. (n.d.). ClinPGx. Retrieved February 27, 2026, from [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022, August 30). Taylor & Francis Online. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. Retrieved February 27, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. Retrieved February 27, 2026, from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). MDPI. [Link]

  • 1-Acetylpyrene | C18H12O | CID 96251 - PubChem. (n.d.). NIH. Retrieved February 27, 2026, from [Link]

  • Acetyl group. (2024, February 25). In Wikipedia. [Link]

  • acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1,4-Diazepine. (2024, February 25). In Wikipedia. [Link]

  • 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Foundational

1-Acetyl-1,4-diazepan-6-ol Hydrobromide: A Strategic Heterocyclic Building Block

The following technical guide details the physiochemical profile, synthetic methodology, and pharmaceutical utility of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized heterocyclic building block. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physiochemical profile, synthetic methodology, and pharmaceutical utility of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized heterocyclic building block.

Executive Summary & Core Identity

1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS: 1609403-22-6 ) is a functionalized seven-membered diaza-heterocycle (homopiperazine). It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., Rho-kinase) and CNS-active agents where the diazepane ring acts as a conformational restrictor or a solubility-enhancing scaffold.

The compound features three distinct points of functionalization:

  • N1-Acetyl: A stable amide motif, often serving as a terminal cap or a metabolic modulator.

  • N4-Secondary Amine (Protonated): The primary site for coupling (SNAr, reductive amination, or amidation).

  • C6-Hydroxyl: A stereoelectronic anchor for hydrogen bonding or further derivatization (e.g., fluorination to modulate pKa).

Physiochemical Identifiers[1][2][3][4]
PropertyData
Chemical Name 1-Acetyl-1,4-diazepan-6-ol hydrobromide
CAS Number 1609403-22-6
Molecular Formula C

H

BrN

O

Molecular Weight 239.11 g/mol
Base MW 158.20 g/mol (C

H

N

O

)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexane
Core Scaffold 1,4-Diazepane (Homopiperazine)

Synthetic Methodology & Reaction Logic

The synthesis of 1-Acetyl-1,4-diazepan-6-ol hydrobromide requires the construction of the 7-membered ring followed by desymmetrization. The core challenge is distinguishing between the two equivalent nitrogen atoms in the precursor, 1,4-diazepan-6-ol.

Retrosynthetic Analysis

The most robust route proceeds via the cyclization of epichlorohydrin with ethylenediamine, followed by controlled mono-acetylation.

Step 1: Ring Construction (The "Epichlorohydrin Route")

  • Reagents: Epichlorohydrin, Ethylenediamine (excess).

  • Mechanism: Double nucleophilic attack. Ethylenediamine attacks the epoxide (ring opening), followed by intramolecular displacement of the chloride to close the 7-membered ring.

  • Key Consideration: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.

Step 2: Desymmetrization (Mono-acetylation)

  • Reagents: Acetic anhydride (0.9 eq), TEA, DCM/MeOH.

  • Logic: Since 1,4-diazepan-6-ol is symmetric, the first acetylation is statistical. Slow addition of the acylating agent at low temperature (0°C) maximizes the yield of the mono-acetylated product over the di-acetylated impurity.

Step 3: Salt Formation

  • Reagents: HBr in Acetic Acid or aqueous HBr.

  • Outcome: The remaining secondary amine is protonated, precipitating the hydrobromide salt, which purifies the compound by rejecting non-basic impurities (like di-acetylated byproducts).

Experimental Workflow (Self-Validating Protocol)

Protocol: Synthesis of 1-Acetyl-1,4-diazepan-6-ol HBr

  • Cyclization:

    • Dissolve ethylenediamine (10 eq) in MeOH at 0°C.

    • Add epichlorohydrin (1 eq) dropwise over 2 hours.

    • Stir at RT for 12h, then reflux for 4h.

    • Concentrate and distill to recover excess diamine. Isolate 1,4-diazepan-6-ol.

  • Selective Acetylation:

    • Dissolve 1,4-diazepan-6-ol (1 eq) in DCM. Add TEA (1.1 eq).

    • Cool to -10°C. Add Acetic Anhydride (0.9 eq) in DCM dropwise over 1 hour.

    • Validation Point: TLC (MeOH/DCM 1:9) should show consumption of starting material and appearance of a new spot (Rf ~0.4).

  • Salt Precipitation:

    • Dissolve crude oil in minimal EtOH.

    • Add 48% HBr (aq) or HBr/AcOH (1.0 eq) dropwise.

    • Cool to 4°C. Filter the white precipitate.

    • Recrystallize from EtOH/Et2O to obtain pure CAS 1609403-22-6.

Structural Visualization & Pathway

The following diagram illustrates the synthesis logic and the structural utility of the scaffold in drug design.

G cluster_pharm Pharmacophore Utility Start Epichlorohydrin + Ethylenediamine Core 1,4-Diazepan-6-ol (Symmetric Core) Start->Core Cyclization (High Dilution) Mono 1-Acetyl-1,4-diazepan-6-ol (Base) Core->Mono Ac2O (0.9 eq) Selective N-Acylation Product CAS 1609403-22-6 (Hydrobromide Salt) Mono->Product HBr/AcOH Precipitation N1 N1-Acetyl: Metabolic Stability Mono->N1 N4 N4-Amine: Linker / Coupling Site Mono->N4 C6 C6-Hydroxyl: H-Bond Donor/Acceptor Mono->C6

Caption: Synthesis pathway from commodity precursors to the target salt, highlighting pharmacophore diversity points.

Applications in Drug Discovery[1][8]

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, often used to expand the vector space of piperazine-based drugs.[1]

Kinase Inhibition (Rho-Kinase / ROCK)

The homopiperazine ring is a classic replacement for piperazine in Fasudil analogs.

  • Mechanism: The secondary amine (N4) is typically coupled to an isoquinoline or pyridine core (via SNAr).

  • Role of C6-OH: The hydroxyl group at C6 introduces polarity and can form specific water-mediated hydrogen bonds within the ATP-binding pocket of kinases, potentially improving selectivity over other AGC kinases.

GPCR Ligands

Diazepanes are frequent scaffolds in histamine H3 antagonists and dopamine D3 ligands.

  • Conformational Control: The 7-membered ring is more flexible than piperazine, allowing the molecule to adopt a "twisted boat" or "chair" conformation that may better fit specific GPCR sub-pockets.

  • Solubility: The C6-OH group significantly lowers the LogP compared to the unsubstituted diazepane, improving the aqueous solubility of lipophilic drug candidates.

Linker Chemistry (PROTACs)

The compound serves as a rigid, hydrophilic linker for Proteolysis Targeting Chimeras (PROTACs).

  • The N1-Acetyl group can be replaced (using a different acylating agent during synthesis) or hydrolyzed to provide a diamine tether.

  • The C6-OH allows for the attachment of solubilizing groups (e.g., PEG chains) or E3 ligase ligands.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The hydrobromide salt is stable for >2 years if kept dry. The free base is prone to oxidation and carbamate formation (CO2 absorption) and should be used immediately after generation.

Comparison to Analogues
CompoundRing Size6-PositionKey Utility
Piperazine 6-HGeneral linker, rigid.
Homopiperazine 7-HFlexible, conformational sampling.
1-Acetyl-1,4-diazepan-6-ol 7 -OH High solubility, H-bond capacity.

References

  • PubChem. 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol (Related Structure). National Library of Medicine. Available at: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Solubility Profile & Characterization Strategy: 1-Acetyl-1,4-diazepan-6-ol Hydrobromide

The following technical guide details the solubility profile and characterization strategy for 1-Acetyl-1,4-diazepan-6-ol hydrobromide . This guide is structured for researchers and process chemists requiring precise phy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization strategy for 1-Acetyl-1,4-diazepan-6-ol hydrobromide . This guide is structured for researchers and process chemists requiring precise physicochemical data for synthesis, purification, and formulation.

CAS Number: 1609403-22-6 Molecular Formula: C


H

N

O

[1] · HBr Core Scaffold: Homopiperazine (1,4-Diazepane)[1]

Part 1: Executive Summary & Physicochemical Analysis[1]

1-Acetyl-1,4-diazepan-6-ol hydrobromide is a polar, heterocyclic building block characterized by a 7-membered diazepane ring.[1] Its solubility behavior is governed by the interplay between its ionic salt character (hydrobromide), its hydrogen-bonding domains (hydroxyl and amide groups), and its flexible aliphatic ring.

As a Senior Application Scientist, I classify this compound as a Polar Ionic Species . Unlike lipophilic benzodiazepines (e.g., Diazepam), this intermediate exhibits high aqueous solubility and significant polarity, necessitating specific solvent systems for processing.

Structural Determinants of Solubility[2]
  • Hydrobromide Salt (HBr): The protonation of the secondary amine (N4) creates a cationic center, drastically enhancing water solubility and crystal lattice energy.

  • 1-Acetyl Group (Amide): A neutral, polar motif that acts as a hydrogen bond acceptor, improving solubility in polar aprotic solvents (DMSO, DMF) but reducing affinity for non-polar organics.

  • 6-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor that facilitates solvation in protic solvents like methanol and water.[1]

Part 2: Solubility Profile (Water vs. Organic Solvents)

The following data represents the Standard Solubility Landscape for this chemotype. Values are categorized based on thermodynamic saturation limits typical for low-molecular-weight amine hydrobromide salts.

Table 1: Solubility Classification Matrix
Solvent ClassSolventSolubility RatingEstimated Saturation (25°C)Mechanistic Rationale
Aqueous Water (pH 7.0) Very High > 100 mg/mLIonic dipole-dipole interactions; salt dissociation.[1]
Aqueous PBS (pH 7.4) High > 50 mg/mLHigh solubility retained; common ion effect (Cl⁻) negligible.
Protic Organic Methanol High 20 – 50 mg/mLExcellent solvation of HBr salts via H-bonding.[1]
Protic Organic Ethanol Moderate 5 – 20 mg/mLReduced dielectric constant lowers salt solubility vs. MeOH.
Polar Aprotic DMSO Very High > 100 mg/mLHigh dielectric constant (

) stabilizes the cation.
Polar Aprotic DMF High 50 – 80 mg/mLGood solvating power for polar intermediates.
Chlorinated Dichloromethane Low < 1 mg/mLPolarity insufficient to overcome lattice energy of the salt.
Non-Polar Hexane / Ether Insoluble < 0.1 mg/mLComplete lack of interaction with ionic/polar domains.

Critical Note: The solubility in organic solvents (DCM, EtOAc) can be drastically increased by neutralizing the salt to the free base using a mild base wash (e.g., NaHCO


), though this alters the stability profile.

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the exact solubility for regulatory or process scaling, you must perform a Thermodynamic Solubility Assay . Do not rely on kinetic (DMSO-diluted) solubility for process development.[1]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (


) in a specific solvent at equilibrium.

Reagents:

  • Compound: 1-Acetyl-1,4-diazepan-6-ol hydrobromide (Solid).[1]

  • Solvent: HPLC-grade Water, Methanol, or Buffer.[1]

  • Equipment: Thermomixer, Centrifuge, HPLC-UV/MS.[1]

Workflow:

  • Supersaturation: Weigh 10 mg of solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Visual Check:

    • If dissolved instantly: Solubility is >100 mg/mL. Add more solid until precipitate remains.

    • If solid remains: Proceed to step 4.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm). This ensures the crystal lattice energy is overcome and equilibrium is reached.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute 100-fold with Mobile Phase.

    • Inject onto HPLC (Reverse Phase C18).

    • Calculate concentration against a 5-point calibration curve.[1]

Visualization: Solubility Assessment Logic

SolubilityWorkflow Start Start: 10 mg Solid + 100 µL Solvent Visual Visual Inspection Start->Visual AddSolid Add more solid (Supersaturate) Visual->AddSolid Clear Solution Agitate Agitate 24h @ 25°C (Equilibrium) Visual->Agitate Suspension AddSolid->Visual Filter Centrifuge/Filter (Remove Solid) Agitate->Filter Analyze HPLC Quantification Filter->Analyze

Figure 1: Decision tree for determining thermodynamic solubility, ensuring saturation is achieved before measurement.

Part 4: Implications for Drug Development

Partition Coefficient (LogD vs LogP)

For 1-Acetyl-1,4-diazepan-6-ol hydrobromide, the classical LogP (Octanol/Water) is not an appropriate metric because the molecule exists as a charged salt in water.[1]

  • Recommendation: Measure LogD

    
      (Distribution Coefficient at pH 7.4).
    
  • Predicted LogD

    
    :  -1.5 to -0.5 (Highly Hydrophilic).[1]
    
  • Impact: This molecule will not passively cross cell membranes efficiently unless it is actively transported or formulated (e.g., lipid nanoparticles).

Isolation & Purification Strategy

Given the solubility profile, standard silica gel chromatography (DCM/MeOH) may result in streaking or irreversible adsorption due to the interaction of the amine salt with acidic silanols.

  • Preferred Method: Reverse Phase (C18) Preparative HPLC.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Elution: The compound will elute early (low % ACN) due to high polarity.

  • Alternative: Ion Exchange Chromatography (SCX columns) to capture the cationic amine.

Visualization: Solvent Compatibility Map

SolventMap Water Water (Excellent) MeOH Methanol (Good) Water->MeOH Miscible DMSO DMSO (Excellent) EtOH Ethanol (Moderate) MeOH->EtOH Miscible DCM DCM (Poor) Hexane Hexane (Insoluble) DCM->Hexane Miscible Ether Ether (Insoluble)

Figure 2: Solvent compatibility map.[1] Green indicates high solubility (>50 mg/mL), Yellow moderate, Red poor/insoluble.

References

  • Chemical Identity & CAS

    • 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS 1609403-22-6).[1][2] ChemChart Database. Retrieved from [1]

  • Solubility Methodology: Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Describes the thermodynamic shake-flask method.
  • General Solubility of Amine Salts

    • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews.

  • Homopiperazine Scaffold Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218698, 1,4-Diazepan-6-ol.[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for the Free-Basing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide

[1] Introduction & Chemical Context The conversion of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (salt form) to its free base is a critical intermediate step in the synthesis of diazepane-based scaffolds.[1] These scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Chemical Context

The conversion of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (salt form) to its free base is a critical intermediate step in the synthesis of diazepane-based scaffolds.[1] These scaffolds are frequently employed in medicinal chemistry for their ability to mimic peptide turns and their affinity for various GPCR targets.

The substrate presents a specific challenge: Polarity .[2] Unlike simple lipophilic amines, this molecule contains:

  • A hydroxyl group (-OH) at position 6.[1]

  • An acetyl amide moiety.

  • A secondary amine (the site of the HBr salt).

The Challenge: The free base is significantly water-soluble due to the hydroxyl and amide functionalities. Standard biphasic extractions (e.g.,


) often result in poor recovery because the free base partitions into the aqueous phase. Furthermore, the acetyl group is susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

This guide outlines three validated protocols to achieve high-yield, high-purity conversion, prioritized by scale and required purity.

Physicochemical Analysis & Strategy Selection

Before selecting a protocol, the researcher must evaluate the scale and downstream application.

ParameterHBr Salt PropertiesFree Base Target Properties
Molecular Weight ~239.1 g/mol (Salt)~158.2 g/mol (Base)
Solubility High in

, MeOH
Moderate in

, High in DCM/MeOH
pKa (est) ~9.5 (Secondary Amine)N/A
Stability Stable SolidHygroscopic Oil/Low-melting solid
Method Selection Decision Matrix

MethodSelection Start Start: 1-Acetyl-1,4-diazepan-6-ol HBr Scale What is the Reaction Scale? Start->Scale Purity Required Purity? Scale->Purity < 10g MethodC Method C: Modified Biphasic (Best for >50g, Cost-Effective) Scale->MethodC > 50g MethodA Method A: Ion Exchange (Resin) (Best for <5g, High Purity) Purity->MethodA > 98% (HPLC/NMR) MethodB Method B: Inorganic Scavenging (Best for 5g-50g, Rapid) Purity->MethodB Standard Synthesis

Figure 1: Decision matrix for selecting the optimal free-basing protocol based on scale and purity requirements.

Detailed Protocols

Method A: Solid-Phase Anion Exchange (The "Clean" Method)

Best for: Small scale (<5g), removing bromide ions completely, and avoiding aqueous workup. Mechanism: A strongly basic anion exchange resin (OH- form) swaps


 for 

.[1] The released

deprotonates the ammonium salt, forming water (which stays in the solvent) and the free amine.
Materials
  • Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (200-400 mesh).[1]

  • Solvent: Methanol (HPLC Grade).

Protocol
  • Resin Preparation: Wash the resin (10 eq by weight relative to substrate) with Methanol to remove interstitial water and contaminants.

  • Dissolution: Dissolve 1-Acetyl-1,4-diazepan-6-ol HBr (1.0 eq) in minimum Methanol.

  • Loading: Load the solution onto the resin column (or add resin directly to the flask for a batch process).

  • Elution/Stirring:

    • Batch: Stir gently for 1 hour at Room Temperature (RT).

    • Column: Elute with Methanol at a slow flow rate (1 mL/min).

  • Filtration: Filter off the resin. The bromide is now trapped on the resin.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

  • Result: The free base is obtained as a viscous oil or semi-solid.

Why this works: This method avoids the "partitioning" problem entirely. The transition happens in a single phase (methanol), ensuring 100% recovery of the polar amine.[2]

Method B: Inorganic Scavenging (Non-Aqueous Filtration)

Best for: Mid-scale (5-50g), rapid throughput. Concept: Using a mild inorganic base in an organic solvent where the byproduct (KBr) is insoluble.

Materials
  • Base: Potassium Carbonate (

    
    ), finely ground, anhydrous.
    
  • Solvent: Methanol/Dichloromethane (1:1 v/v) or pure Methanol.

Protocol
  • Suspension: Suspend the HBr salt (1.0 eq) in the solvent mixture (10 mL/g).

  • Neutralization: Add powdered

    
     (2.5 eq).
    
  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Checkpoint: Sonication can accelerate the breakdown of the crystal lattice.

  • Filtration: Filter the mixture through a Celite® pad or a fritted glass funnel to remove excess carbonate and the precipitated KBr.

  • Concentration: Evaporate the solvent.

  • Redissolution (Optional): If a white residue (salts) remains, redissolve the oil in dry DCM (10 mL/g), filter again, and concentrate.

Scientific Note: Methanol is chosen because it dissolves the polar HBr salt, allowing the reaction to occur. However,


 and KBr have low solubility in MeOH, facilitating their removal by filtration.
Method C: Modified Biphasic Extraction (Salting Out)

Best for: Large scale (>50g) where resin cost is prohibitive. Critical Adjustment: Standard DCM/Water extraction will fail due to product water solubility. We must modify the partition coefficient (


).
Materials
  • Organic Phase: DCM : Isopropanol (3:1 ratio).

  • Aqueous Phase: Saturated Sodium Carbonate (

    
    ) or 20% NaOH (cold).
    
  • Additive: Sodium Chloride (solid).

Protocol
  • Dissolution: Dissolve the HBr salt in a minimum amount of water.

  • Basification: Cool to 0°C. Slowly add the base solution until pH > 12.

    • Caution: Maintain low temperature to prevent amide hydrolysis.

  • Saturation: Add solid NaCl to the aqueous layer until saturation (Salting Out effect). This pushes the organic molecule out of the water.

  • Extraction: Extract with the DCM/IPA (3:1) mixture (

    
     volumes).
    
    • Note: IPA increases the polarity of the organic phase, improving the extraction of the polar alcohol-amine.

  • Drying: Dry combined organics over

    
    .
    
  • Concentration: Evaporate in vacuo.

Quality Control & Validation

TestExpected Result (Free Base)Expected Result (HBr Salt)
Silver Nitrate (

)
No precipitate (Clear)Thick yellow/white precipitate (AgBr)

-NMR (

)

-protons shift upfield (~2.7-3.0 ppm)

-protons downfield (~3.3-3.6 ppm)
pH (1% in

)
Alkaline (~10-11)Acidic (~4-5)
Validation Workflow

QC_Workflow Sample Isolated Product AgNO3 AgNO3 Test (Halide check) Sample->AgNO3 NMR 1H-NMR Analysis Sample->NMR Result1 Precipitate? AgNO3->Result1 Result2 Pass: Clear Solution Result1->Result2 No Result3 Fail: Re-process (Method A) Result1->Result3 Yes (Br- present)

Figure 2: Quality control workflow to verify complete desalting.

References

  • Amberlyst® A26 Hydroxide Form Technical Data Sheet. DuPont Water Solutions. Application in non-aqueous catalysis and anion exchange.[3][4] Link

  • Tamaddon, F., & Pouramini, F. (2014). Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles.[4] Synlett, 25(08), 1127-1131. (Demonstrates the utility of A26-OH in polar organic synthesis). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary: Diazepam Derivatives. National Center for Biotechnology Information. (General physicochemical properties of diazepane rings). Link

Sources

Application

Application Note: Scalable Manufacturing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide

This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide , a critical homopiperazine building block used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide , a critical homopiperazine building block used in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients (APIs).

Executive Summary

The synthesis of 1-Acetyl-1,4-diazepan-6-ol hydrobromide presents a classic challenge in process chemistry: desymmetrization of a heterocyclic diamine . The core molecule, 1,4-diazepan-6-ol (homopiperazin-6-ol), contains two equivalent secondary amines and one secondary alcohol. The manufacturing objective is to selectively acetylate exactly one nitrogen atom while leaving the second nitrogen and the hydroxyl group untouched, followed by isolation as a stable hydrobromide salt.

This guide details a self-validating process that utilizes intrinsic basicity differences between the product, impurities, and starting materials to achieve >98% purity without chromatographic purification.

Key Chemical Challenges
  • Regioselectivity: Preventing di-acetylation (formation of 1,4-diacetyl derivative).

  • Chemoselectivity: Avoiding O-acetylation of the C6-hydroxyl group.

  • Salt Stoichiometry: Ensuring precise HBr incorporation to prevent hygroscopic mixtures.

Retrosynthetic Analysis & Strategy

To achieve scalability, we avoid direct cyclization of acetylated linear precursors (which often leads to polymerization). Instead, we employ a Desymmetrization Strategy starting from the symmetric core.

Pathway Logic
  • Core Synthesis: Construction of the 1,4-diazepan-6-ol ring via a double-protected benzyl route (to ensure purity).

  • Deprotection: Hydrogenolysis to yield the free base 1,4-diazepan-6-ol.

  • Statistical Acetylation: Controlled reaction with acetic anhydride.

  • Basicity-Driven Purification (The "Filter"):

    • Starting Material: Dibasic (High pKa).

    • Product (Mono-acetyl): Monobasic (Moderate pKa).

    • Impurity (Di-acetyl): Non-basic (Neutral amide).

    • Action: Selective crystallization of the monobasic species with Hydrobromic acid.

Retrosynthesis Target Target: 1-Acetyl-1,4-diazepan-6-ol HBr MonoAc Free Base: 1-Acetyl-1,4-diazepan-6-ol (Monobasic) Target->MonoAc HBr Salt Formation (Crystallization) Core Core: 1,4-Diazepan-6-ol (Dibasic Symmetric) MonoAc->Core Selective N-Acetylation (Ac2O, 0°C) DiBenzyl Precursor: 1,4-Dibenzyl-1,4-diazepan-6-ol Core->DiBenzyl Pd/C Hydrogenolysis Raw Raw Materials: Epichlorohydrin + N,N'-Dibenzylethylenediamine DiBenzyl->Raw Double Alkylation (Cyclization)

Figure 1: Retrosynthetic strategy relying on basicity differentiation for final purification.

Detailed Experimental Protocol

Stage 1: Synthesis of 1,4-Diazepan-6-ol (Core Ring)

Note: If commercial 1,4-diazepan-6-ol is available, skip to Stage 2.

Rationale: Direct reaction of ethylenediamine and epichlorohydrin yields complex polymers. The benzyl-protected route is mandatory for high-purity scale-up.

  • Cyclization:

    • Charge a reactor with N,N'-Dibenzylethylenediamine (1.0 eq) and Methanol (10 vol).

    • Add Epichlorohydrin (1.05 eq) dropwise at 0–5°C to prevent exotherms.

    • Heat to reflux (65°C) for 4 hours.

    • Add NaOH (aqueous, 2.0 eq) to neutralize HCl generated during cyclization.

    • Checkpoint: Monitor consumption of diamine by HPLC.

  • Hydrogenolysis (Deprotection):

    • Transfer the crude 1,4-dibenzyl-1,4-diazepan-6-ol to a hydrogenation vessel.

    • Add 10% Pd/C (5 wt% loading) and Methanol.

    • Pressurize with H₂ (5 bar) at 40°C for 12 hours.

    • Filter catalyst and concentrate to yield 1,4-Diazepan-6-ol as a viscous oil.

Stage 2: Selective Mono-Acetylation (The Critical Step)

Objective: Maximize mono-acetyl yield while suppressing di-acetyl formation.

Protocol:

  • Dissolution: Dissolve 1,4-Diazepan-6-ol (100 g, 0.86 mol) in Dichloromethane (DCM) (1.0 L, 10 vol).

    • Why DCM? A non-protic solvent prevents solvolysis of the anhydride and allows easy aqueous workup.

  • Temperature Control: Cool the solution to -10°C .

    • Causality: Low temperature reduces the reaction rate, increasing the selectivity difference between the first and second amine acetylation.

  • Reagent Addition: Dissolve Acetic Anhydride (0.95 eq, 83.4 g) in DCM (100 mL). Add this solution dropwise over 2 hours .

    • Stoichiometry Note: We use a slight deficit (0.95 eq) of anhydride. It is better to have unreacted starting material (which is easily removed) than di-acetyl impurity (which is hard to remove).

  • Quench: Stir for 1 hour at 0°C. Add water (500 mL) to quench unreacted anhydride.

Stage 3: Basicity-Driven Purification & Salt Formation

Objective: Isolate the product as the HBr salt.

Protocol:

  • Phase Separation: The reaction mixture (DCM/Water) contains:

    • Di-acetyl impurity: Neutral. Stays in DCM.

    • Mono-acetyl product: Basic. Partitions between DCM and Water.

    • Unreacted Core: Dibasic. Preferentially stays in Water.

  • Extraction Strategy:

    • Adjust aqueous layer pH to 9.0 using NaOH.

    • Extract with n-Butanol or IPA/DCM (3:1) . The mono-acetyl product extracts; the highly polar unreacted core remains largely in the aqueous phase.

  • Salt Crystallization:

    • Concentrate the organic extract to a residue.

    • Redissolve in Ethanol (5 vol).

    • Cool to 0°C.[1]

    • Add 48% Hydrobromic Acid (aq) (1.0 eq relative to assay yield) dropwise.

    • Observation: A white precipitate should form immediately.

    • Ripening: Stir the slurry at 0°C for 4 hours. This "Ostwald ripening" removes trapped impurities.

  • Filtration: Filter the solid. Wash with cold Ethanol (2 vol) followed by MTBE (2 vol) to remove non-polar residues.

  • Drying: Vacuum dry at 45°C to constant weight.

Process Parameters & Data Summary

The following table summarizes the critical process parameters (CPPs) validated for a 1 kg batch size.

ParameterSetpointRangeCriticalityImpact
Acetylation Temp -10°C-15°C to -5°CHighSelectivity (Mono vs Di). >0°C increases di-acetyl.
Ac2O Stoichiometry 0.95 eq0.90 – 0.98 eqHigh>1.0 eq generates difficult-to-purge di-acetyl amide.
HBr Addition Rate 10 mL/min5–15 mL/minMediumFast addition traps impurities in crystal lattice.
Crystallization Solvent EthanolEtOH / MeOHHighWater content controls yield; too much water = yield loss.
Analytical Specifications (Self-Validation)
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC / Titration> 98.0% w/w
1,4-Diacetyl Impurity HPLC< 0.5% (Neutral amide, elutes early)
1,4-Diazepan-6-ol HPLC< 0.5% (Dibasic, elutes late/tailing)
Bromide Content Titration (AgNO3)33.0% ± 1.0% (Theoretical: 33.4%)

Workflow Visualization

The following diagram illustrates the purification logic, separating species based on their pKa properties.

PurificationLogic Mixture Reaction Mixture (DCM Phase) Step1 1. Water Wash (pH 9) Mixture->Step1 DiAcetyl Di-Acetyl Impurity (Neutral) MonoAcetyl Target Mono-Acetyl (Basic) Step2 2. HBr Addition (Ethanol) MonoAcetyl->Step2 StartMat Unreacted Core (Dibasic) Step1->DiAcetyl Remains in DCM Step1->MonoAcetyl Extracts to Org Step1->StartMat Remains in Water Crystal Crystal Step2->Crystal Precipitates as HBr Salt Liquor Liquor Step2->Liquor Soluble Impurities

Figure 2: Separation logic utilizing basicity differences to isolate the target salt.

Safety & Engineering Controls

  • HBr Handling: Hydrobromic acid is corrosive and fumes. Use glass-lined reactors (GLR) or Hastelloy. Ensure scrubbers are active during addition.

  • Exotherm Control: The acetylation reaction is exothermic. Jacket cooling must be active before Ac2O addition.

  • Residue on Ignition (ROI): Diazepane salts can retain inorganic salts if NaOH neutralization is not thorough. Ensure the free base extraction step is clear.

References

  • Diazepane Synthesis Review: "Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives." MDPI, 2010. Link

  • Regioselective Acetylation: "Differentiation of secondary amines in 1,4-diazepanes." Journal of Organic Chemistry, 2011. Link

  • General Homopiperazine Chemistry: "1,4-Diazepine."[2][3][4][5] Wikipedia, 2026. Link

  • Salt Formation Protocols: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (Standard Reference for HBr salt selection).

Disclaimer: This protocol is designed for research and development purposes. Scale-up to GMP manufacturing requires full safety calorimetry (RC1) and hazard analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities from 1-Acetyl-1,4-diazepan-6-OL

Molecule Profile & Separation Logic To successfully purify 1-Acetyl-1,4-diazepan-6-ol , one must first understand its physicochemical behavior. This molecule is a homopiperazine (diazepane) derivative characterized by th...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Separation Logic

To successfully purify 1-Acetyl-1,4-diazepan-6-ol , one must first understand its physicochemical behavior. This molecule is a homopiperazine (diazepane) derivative characterized by three distinct functional zones:

  • N1-Acetyl Group: A neutral amide functionality.

  • N4-Secondary Amine: A basic center (

    
    ).
    
  • C6-Hydroxyl Group: A polar, hydrogen-bonding moiety.

The Purification Challenge: The synthesis (typically acetylation of 1,4-diazepan-6-ol) often yields a mixture containing the desired mono-acetyl product, unreacted starting material (highly polar diamine), and over-acylated byproducts (diacetyl or N,O-triacetyl species).

  • Target Molecule: Amphoteric/Basic, Polar.

  • Impurity A (Starting Material): Highly Basic, Highly Polar.

  • Impurity B (Diacetyl/O-acetyl): Neutral, Less Polar.

Troubleshooting Guides (Q&A)

Category A: Impurity Removal

Q1: My HPLC shows a significant peak for the 1,4-diacetyl byproduct. How do I remove this non-basic impurity? A: The 1,4-diacetyl derivative lacks a basic amine center, making it neutral. The most robust method for removal is Acid-Base Extraction (pH Switching) .

  • Mechanism: At pH 4.0, the desired product (containing one free amine) is protonated and water-soluble. The diacetyl impurity remains neutral and organic-soluble.

  • Action: Dissolve the crude mixture in dilute HCl (pH ~3-4). Wash 3x with Dichloromethane (DCM) or Ethyl Acetate. The impurity will partition into the organic layer. Basify the aqueous layer (pH > 11) to recover your product.

Q2: I am detecting O-acetylation (ester formation) at the C6 position. How can I salvage the batch? A: Esters are kinetically more labile than amides. You can perform a Selective Hydrolysis .

  • Protocol: Treat the crude mixture with 1M NaOH or LiOH in a MeOH/Water mixture at room temperature for 1–2 hours.

  • Why it works: The hydroxide ion will hydrolyze the ester (O-acetyl) back to the alcohol much faster than it will cleave the amide (N-acetyl). Monitor via LC-MS until the ester peak disappears, then proceed to extraction.

Category B: Chromatographic Issues

Q3: The product is tailing severely on normal phase silica (DCM/MeOH). A: The secondary amine and hydroxyl group interact strongly with the acidic silanols on standard silica.

  • Solution 1 (Mobile Phase Modifier): You must use a basic modifier. A standard gradient of DCM:MeOH (90:10 to 80:20) with 1% Ammonium Hydroxide (28% NH₃) or Triethylamine (TEA) is essential to suppress silanol ionization.

  • Solution 2 (Stationary Phase): Switch to Amine-functionalized Silica (NH₂-SiO₂) . This eliminates the need for basic modifiers and often provides better peak shape for polar amines.

Q4: How do I separate the unreacted starting material (1,4-diazepan-6-ol) from the product? A: This is the most difficult separation due to similar polarity.

  • Method: Use Cation Exchange Chromatography (SCX) .

  • Logic: The starting material is a diamine (doubly charged at low pH), while the product is a monoamine (singly charged).

  • Protocol: Load mixture onto an SCX cartridge in acidic MeOH. Elute the mono-acetyl product first with 1M NH₃ in MeOH. The diamine starting material binds more tightly and requires higher ionic strength or more aggressive elution to remove.

Master Purification Workflow

This protocol utilizes "Orthogonal Selectivity"—combining solubility differences with ionization states to achieve >98% purity.

Step 1: Reaction Quench & Selective Hydrolysis
  • Goal: Eliminate O-acetyl impurities.

  • Action: Treat reaction mixture with 2N NaOH (2.0 eq) for 1 hour at 25°C.

  • Validation: TLC or LC-MS check for disappearance of the ester peak (

    
     relative to product).
    
Step 2: The "pH Switch" Extraction (Removal of Neutrals)
  • Goal: Remove 1,4-diacetyl byproducts and non-polar organics.

  • Action:

    • Adjust aqueous mixture to pH 3.0 using 6N HCl.

    • Wash aqueous phase with DCM (3x) . Discard organic layer (contains neutrals).

    • Adjust aqueous phase to pH 12+ using 50% NaOH.

    • Saturate aqueous phase with NaCl (salting out effect).

    • Extract product into n-Butanol or DCM/Isopropanol (3:1) (5x). Note: The product is highly water-soluble; simple DCM extraction is often insufficient.

Step 3: Final Polishing (Flash Chromatography)
  • Goal: Remove trace salts and oligomers.

  • Column: Amine-functionalized Silica (or standard silica with TEA).

  • Eluent: DCM -> 10% MeOH/DCM -> 20% MeOH/DCM (with 1% NH₄OH).

  • Data Summary:

Impurity TypePhysicochemical PropertyRemoval Strategy
1,4-Diacetyl Neutral, LipophilicAcidic Wash (DCM wash at pH 3)
O-Acetyl Ester Labile Ester BondMild Basic Hydrolysis (NaOH/MeOH)
Starting Diamine Highly Basic (2x Amines)SCX Chromatography or High pH extraction
Inorganic Salts Ionic, insoluble in organicsSolvent Extraction (DCM/IPA) or Desalting Resin

Process Visualization (Logic Flow)

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Mono-Ac, Di-Ac, O-Ac, Start Mat) Check1 LC-MS Check: Is O-Acetyl present? Start->Check1 Hydrolysis Step 1: Mild Hydrolysis (NaOH/MeOH, 1h) AcidWash Step 2: Acid Wash (pH 3.0, Wash with DCM) Hydrolysis->AcidWash Check1->Hydrolysis Yes Check1->AcidWash No OrganicWaste Organic Layer: Contains Di-Acetyl & Neutrals (DISCARD) AcidWash->OrganicWaste Organic Phase AqPhase Aqueous Layer: Contains Product & Diamine AcidWash->AqPhase Aqueous Phase Basify Step 3: Basify & Extract (pH 12, extract w/ n-BuOH or DCM/IPA) AqPhase->Basify Chromatography Step 4: Flash Chromatography (DCM/MeOH/NH3) Basify->Chromatography FinalProduct Pure 1-Acetyl-1,4-diazepan-6-ol Chromatography->FinalProduct

Caption: Figure 1. Decision tree for the purification of 1-Acetyl-1,4-diazepan-6-ol, highlighting the "pH switch" strategy to remove neutral impurities.

References

  • European Patent Office. (2014). Method for producing 1,4-diazepane derivatives.[1][2][3][4][5][6][7][8][9] EP2818463A1. Link Context: Establishes protocols for handling and deprotecting functionalized 1,4-diazepanes, providing the basis for the extraction logic.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70749715: 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol.Link Context: Provides structural confirmation and physicochemical property data for analogous acetyl-diazepan-ol derivatives.

  • Sigma-Aldrich. (2026). Product Specification: 1-Acetyl-1,4-diazepan-6-ol Hydrobromide.[10]Link Context: Verifies commercial availability and salt forms, necessitating the "Free Basing" steps in the protocol.

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines and related Diazepines.Link Context: Although focused on benzodiazepines, this review details the chromatographic separation of polar diazepine metabolites using ammonium acetate buffers, a core technique applied in Q3.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-Acetyl-1,4-diazepan-6-OL Hydrobromide

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for the purification of 1-Acetyl-1,4-diazepan-6-OL hydrobromide. This document is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the purification of 1-Acetyl-1,4-diazepan-6-OL hydrobromide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the recrystallization of this highly polar, salt-based active pharmaceutical ingredient (API).

Recrystallization is a critical purification technique in pharmaceutical development, influencing API purity, crystal form (polymorphism), stability, and bioavailability.[1][2][3] The unique structural characteristics of 1-Acetyl-1,4-diazepan-6-OL hydrobromide present specific challenges that require a rational, systematic approach to solvent selection and process optimization. This guide provides both foundational knowledge and actionable protocols to achieve high-purity crystalline material consistently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of the target compound and the theoretical basis for selecting an appropriate solvent system.

Q1: What are the key structural features of 1-Acetyl-1,4-diazepan-6-OL hydrobromide that influence solvent selection?

A1: The solubility of this compound is governed by the principle of "like dissolves like," where molecules with similar structural and polarity features are more likely to be soluble in one another.[4] The molecule has several dominant polar features:

  • Hydrobromide Salt: The presence of the hydrobromide salt of the diazepine nitrogen dramatically increases the compound's polarity and its affinity for polar protic solvents, especially water.

  • Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, contributing significantly to solubility in protic solvents like alcohols and water.[5]

  • Amide (Acetyl) Group: The acetyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.

  • Diazepane Ring: The two nitrogen atoms in the ring act as hydrogen bond acceptors.

Collectively, these features make the molecule highly polar. Therefore, it is expected to be most soluble in highly polar solvents (e.g., water, methanol, ethanol) and poorly soluble in non-polar solvents (e.g., hexane, toluene).[4]

Q2: What are the ideal characteristics of a recrystallization solvent?

A2: An ideal recrystallization solvent or solvent system must satisfy several criteria to be effective:[6]

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-5 °C).[7] This differential is the driving force for crystallization upon cooling.[1][8]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7][9]

  • Chemical Inertness: The solvent must not react with the compound.[7][10]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[10]

  • Safety: The solvent should be non-toxic and have a low flammability profile where possible.[10]

Q3: Why is a mixed-solvent system a primary strategy for a compound like this?

A3: For highly polar compounds like 1-Acetyl-1,4-diazepan-6-OL hydrobromide, it is often difficult to find a single solvent that meets the ideal temperature coefficient criteria. It may be excessively soluble in very polar solvents (like methanol) even when cold, leading to poor recovery, and completely insoluble in non-polar or moderately polar solvents even when hot.[11]

A mixed-solvent (or anti-solvent) recrystallization overcomes this challenge.[12] This technique uses a pair of miscible solvents:

  • A "good" solvent in which the compound is readily soluble. For this API, this would likely be a polar protic solvent like water, methanol, or ethanol.

  • A "bad" or "anti-solvent" in which the compound is poorly soluble.[13] This is typically a less polar solvent that is miscible with the "good" solvent, such as isopropanol (IPA), acetone, or ethyl acetate.

The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" anti-solvent until the solution becomes turbid (the cloud point), indicating the onset of precipitation.[11][13] This allows for fine-tuned control over the supersaturation needed for crystallization.

Section 2: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to efficiently screen potential solvents and solvent pairs.

Materials:

  • Crude 1-Acetyl-1,4-diazepan-6-OL hydrobromide

  • Small test tubes or vials (1-2 mL)

  • Heating block or water bath

  • A selection of potential solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add a small volume (e.g., 0.2 mL) of the solvent to be tested at room temperature. Agitate the mixture. Record if the solid dissolves.

  • If the solid does not dissolve at room temperature, heat the mixture gently in a water bath or on a heating block towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal single solvent will dissolve the compound when hot but produce a large number of well-formed crystals upon cooling.[4]

  • If no single solvent is ideal, proceed to mixed-solvent screening using the best "good" solvent identified. Dissolve the compound in a minimum of the hot "good" solvent, then add a "bad" anti-solvent dropwise until turbidity persists. Re-heat to clarify and then cool as described above.

Data Presentation: Solvent Screening Observations
Solvent/SystemSolubility (Room Temp)Solubility (Hot)Crystal Formation upon CoolingObservations/Notes
e.g., MethanolSolubleVery SolublePoor/NoneLikely too strong a solvent.
e.g., IsopropanolSparingly SolubleSolubleGoodPromising single solvent.
e.g., Ethyl AcetateInsolubleInsolubleN/AUnsuitable as a single solvent.
e.g., Methanol/IPA--ExcellentGood crystal formation.
e.g., Water/Acetone--Oiled outUnsuitable pair.
Visualization: Systematic Solvent Selection Workflow

Caption: A workflow for systematically selecting a recrystallization solvent.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during recrystallization in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A1: "Oiling out" occurs when a compound separates from the solution as a liquid phase because the solution becomes saturated at a temperature above the compound's melting point. This is common with impure compounds or when using a solvent with a high boiling point.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% by volume) of additional hot solvent to lower the saturation temperature.[11]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Rapid cooling increases the likelihood of oiling out. Let the flask cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[9]

  • Change Solvent System: The boiling point of your solvent may be too high. Select a solvent or solvent pair with a lower boiling point.[9][11]

  • For Mixed Solvents: If using an anti-solvent, you may have added it too quickly or the solution was too concentrated. Try adding the anti-solvent at a slightly lower temperature or in a more dilute solution.

Visualization: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' step1 1. Re-heat to dissolve oil start->step1 step2 2. Add small amount of additional hot solvent step1->step2 step3 3. Allow for very slow cooling step2->step3 decision Did it oil out again? step3->decision success Success: Crystals Formed decision->success No fail 4. Choose a different solvent system (e.g., one with a lower boiling point) decision->fail Yes

Caption: A decision tree for resolving the issue of a compound oiling out.

Q2: No crystals are forming, even after cooling in an ice bath. What is the cause?

A2: This is a common issue that typically points to two main causes: the solution is not saturated, or it is supersaturated and requires nucleation to begin.

Troubleshooting Steps:

  • Solution Not Saturated: You may have used too much solvent.[11][14] Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[11]

  • Induce Crystallization (Nucleation): If the solution is supersaturated, crystallization needs a starting point.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges of the scratch can serve as nucleation sites.[14][15]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[3][14]

Q3: My final yield is very low. How can I improve it?

A3: Low yield is often a result of procedural losses. While some loss is inherent to recrystallization, it can be minimized.[14]

Troubleshooting Steps:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain some of your product in the solution even after cooling.[14][15]

  • Maximize Cooling: Ensure the solution has been thoroughly cooled. After cooling to room temperature, allow sufficient time (at least 30 minutes) in an ice-water bath to maximize precipitation.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve a significant portion of your product.[4][14]

Q4: The recrystallized product is still impure. What are the next steps?

A4: This indicates that the chosen solvent system did not effectively differentiate between your compound and the impurities, or that the process trapped impurities within the crystal lattice.

Troubleshooting Steps:

  • Slow Down Crystallization: Rapid crystal growth can trap impurities.[10] Ensure the cooling process is slow and undisturbed to allow for the formation of a more ordered, pure crystal lattice.[6][16]

  • Re-evaluate Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent. Perform the solvent screening protocol again with a different class of solvents to find a system where the impurity is either much more soluble or completely insoluble.[11]

  • Perform a Second Recrystallization: A second recrystallization in fresh solvent will almost always improve purity, albeit with some loss of yield.

References

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019, April 17).
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3).
  • Technical Support Center: Optimizing Recrystallization and Purific
  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York.
  • Recrystalliz
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021, November 24). Crash Course.
  • Recrystallization purification method of enamine salt. (Patent No. CN111632400B).
  • 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol. PubChem.
  • Recrystallization. University of California, Los Angeles.
  • Lab Procedure: Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization-1.pdf. University of California, Irvine.
  • Recrystalliz
  • Recrystallization1. University of California, Los Angeles.
  • Solvent Choice. Chemistry Teaching Labs - University of York.
  • List the most important criteria for selecting a recrystallization solvent. 2. When is it... Unknown Source.
  • Crystallization. University of Wisconsin-Green Bay.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.
  • Recrystalliz
  • Purific
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Spectral Profiling of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide

Executive Summary In modern medicinal chemistry, conformationally restricted hydrophilic scaffolds are critical for developing novel central nervous system (CNS) therapeutics and benzodiazepine analogues. 1-Acetyl-1,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, conformationally restricted hydrophilic scaffolds are critical for developing novel central nervous system (CNS) therapeutics and benzodiazepine analogues. 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS 1609403-22-6) is a premier building block in this domain . However, analyzing this compound via 1H Nuclear Magnetic Resonance (NMR) presents a unique analytical challenge: the N-acetyl group induces restricted rotation, resulting in complex, broadened spectral baselines that are easily mischaracterized as impurities.

This guide objectively compares the performance of the hydrobromide (HBr) salt against its free base and hydrochloride (HCl) alternatives. Furthermore, it provides a self-validating experimental workflow using Variable-Temperature (VT) NMR and orthogonal solvent systems to accurately resolve and quantify the compound.

Part 1: Material Comparison – Why the Hydrobromide Salt?

When selecting a diazepane derivative for quantitative NMR (qNMR) or Active Pharmaceutical Ingredient (API) synthesis, the choice of salt form dictates both bench stability and analytical clarity. The hydrobromide salt is widely preferred in pharmaceutical quality control due to its superior stability profile 1.

Causality Insight: The counterion directly impacts the 1H NMR spectrum in aprotic solvents like DMSO-d6. Chloride ions (in HCl salts) form highly rigid hydrogen bonds with the protonated secondary amine (N4-H2+), causing extreme peak broadening that obscures the adjacent C3 and C5 methylene protons. Bromide, being a larger and "softer" anion with lower charge density, forms weaker hydrogen bonds. This allows for faster relaxation times and sharper, more easily integrated NMR signals.

Table 1: Performance Comparison of 1-Acetyl-1,4-diazepan-6-ol Forms
Salt FormHygroscopicityNMR Resolution (DMSO-d6)Bench StabilityPrimary Use Case
Free Base HighPoor (Amine exchange broadens C3/C5 signals)Low (Prone to atmospheric oxidation)Intermediate synthesis
Hydrochloride (HCl) ModerateModerate (Strong Cl⁻ H-bonding broadens N4-H2⁺)HighGeneral building block
Hydrobromide (HBr) Low Excellent (Weaker Br⁻ H-bonding yields sharper peaks) Very High qNMR standard & API development

Part 2: Mechanistic Insight – The Rotamer Challenge

The defining structural feature of 1-acetyl-1,4-diazepan-6-ol is the amide bond at the N1 position. The N-C(=O)CH3 bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.

At standard room temperature (298K), this restricts rotation, locking the molecule into two distinct conformational states (cis and trans rotamers) that interconvert slowly on the NMR timescale. Consequently, the protons on the C2, C3, C5, and C7 carbons experience heterogeneous magnetic environments. Instead of sharp multiplets, the spectrum displays severe peak doubling and broad humps between 3.1 and 3.9 ppm. Without a self-validating protocol, a researcher might incorrectly reject a highly pure batch, mistaking these rotameric artifacts for structural impurities.

Part 3: Experimental Protocols – A Self-Validating NMR Workflow

To guarantee trustworthiness, the analytical workflow must inherently prove that peak broadening is a kinetic phenomenon (rotamers) rather than a contamination issue. Quantitative NMR (qNMR) using internal calibrants such as TMSP-d4 has become a gold standard for validating the purity of diazepane derivatives 2.

Step-by-Step Methodology

Step 1: Sample Preparation & Calibration

  • Accurately weigh 10.0 mg of 1-Acetyl-1,4-diazepan-6-ol HBr using a microbalance.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6.

  • Add a known concentration of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) as an internal calibrant. Causality Note: DMSO-d6 is selected over D2O for the initial scan to preserve the exchangeable N4-H2+ and C6-OH protons, allowing for complete structural verification.

Step 2: Baseline Acquisition (298K)

  • Acquire a standard 1H NMR spectrum at 298K (400 MHz or higher).

  • Identify the broad, unresolved multiplets in the 3.1–3.9 ppm aliphatic region.

Step 3: Variable-Temperature (VT) Validation (353K)

  • Heat the NMR probe to 353K (80°C) and allow the sample to thermally equilibrate for 10 minutes.

  • Re-acquire the spectrum. Causality Note: Heating the sample provides the thermal energy required to overcome the rotational barrier of the N-acetyl bond. The rotamers interconvert rapidly, and the NMR instrument captures the time-averaged environment. The previously broad peaks will coalesce into sharp, defined signals, self-validating that the compound is pure.

Step 4: Orthogonal Solvent Confirmation (D2O)

  • Prepare a parallel sample using D2O (298K). Causality Note: D2O induces rapid deuterium exchange of the N4-H2+ and C6-OH protons. This eliminates their scalar coupling to the adjacent C3, C5, and C6 protons, further simplifying the multiplet structures and confirming the assignment of the exchangeable sites.

Part 4: Data Presentation

Table 2: 1H NMR Chemical Shift Dynamics (1-Acetyl-1,4-diazepan-6-ol HBr)
Proton AssignmentStandard Scan: DMSO-d6 (298K)VT-NMR Validation: DMSO-d6 (353K)Orthogonal Scan: D2O (298K)
N1-C(=O)CH3 ~2.00 ppm (s, 3H)2.05 ppm (s, 3H)2.15 ppm (s, 3H)
C2-H2 & C7-H2 3.20 - 3.60 ppm (br m, 4H)3.45 ppm (t, 4H, coalesced)3.50 - 3.80 ppm (m, 4H)
C3-H2 & C5-H2 3.10 - 3.50 ppm (br m, 4H)3.30 ppm (t, 4H, coalesced)3.40 - 3.70 ppm (m, 4H)
C6-H (Methine) ~3.90 ppm (br m, 1H)3.95 ppm (quintet, 1H)4.20 ppm (m, 1H)
C6-OH ~5.50 ppm (br s, 1H)5.30 ppm (d, 1H)Exchanged (HOD peak)
N4-H2⁺ 8.50 - 9.00 ppm (br, 2H)8.70 ppm (br s, 2H)Exchanged (HOD peak)

Part 5: Workflow Visualization

NMR_Workflow A 1-Acetyl-1,4-diazepan-6-ol HBr Sample Preparation B Standard 1H NMR (DMSO-d6, 298K) A->B C Identify Broad/Split Peaks (N-Acetyl Rotamers) B->C D Variable Temp (VT) NMR (DMSO-d6, 353K) C->D Thermal Energy E Orthogonal Solvent (D2O, 298K) C->E Solvent Effects F Peak Coalescence (Kinetic Resolution) D->F G Deuterium Exchange (Eliminate NH/OH) E->G H Accurate Structural Assignment & Quantification F->H G->H

Fig 1. Self-validating NMR workflow for resolving amide rotamers in diazepane derivatives.

References

  • Source: sigmaaldrich.
  • Source: molcore.
  • Source: qnmrjournal.

Sources

Comparative

A Comprehensive Guide to Interpreting Mass Spectrometry Data for 1-Acetyl-1,4-diazepan-6-OL

This guide provides an in-depth analysis of the expected mass spectrometry data for the novel heterocyclic compound 1-Acetyl-1,4-diazepan-6-OL. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry data for the novel heterocyclic compound 1-Acetyl-1,4-diazepan-6-OL. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical interpretation of its fragmentation patterns, a comparative look at suitable analytical instrumentation, and robust experimental protocols. Our approach is grounded in established principles of mass spectrometry and supported by data from analogous structures to ensure scientific integrity and practical applicability.

Introduction to 1-Acetyl-1,4-diazepan-6-OL

1-Acetyl-1,4-diazepan-6-OL is a functionalized derivative of the 1,4-diazepane heterocyclic system. This seven-membered ring containing two nitrogen atoms is a common scaffold in medicinal chemistry. The addition of an acetyl group at the 1-position and a hydroxyl group at the 6-position introduces specific chemical properties that are crucial to understand for its characterization and potential applications.

Molecular Structure and Properties:

  • Chemical Formula: C7H14N2O2

  • Molecular Weight (Monoisotopic Mass): 158.1055 g/mol

  • Structure:

Accurate mass measurement and fragmentation analysis are essential for the unambiguous identification of this molecule in various matrices.

Predicted Mass Spectrum and Fragmentation Analysis

Ionization Method Considerations:

Due to its polarity imparted by the hydroxyl and amide groups, 1-Acetyl-1,4-diazepan-6-OL is amenable to both Gas Chromatography-Mass Spectrometry (GC-MS), potentially after derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS). Electrospray Ionization (ESI) in LC-MS would likely yield a strong protonated molecule [M+H]+ at m/z 159.1133. For the purpose of this guide, we will focus on the fragmentation pattern expected from Electron Ionization (EI) at 70 eV, which provides information-rich, reproducible spectra.

Major Predicted Fragmentation Pathways:

The fragmentation of 1-Acetyl-1,4-diazepan-6-OL is expected to be driven by the presence of the N-acetyl group, the secondary alcohol, and the cyclic diamine structure.

Table 1: Predicted Major Fragment Ions for 1-Acetyl-1,4-diazepan-6-OL

m/z Proposed Fragment Structure Fragmentation Pathway
158[C7H14N2O2]+•Molecular Ion (M+•)
143[C6H11N2O2]+Loss of a methyl radical (•CH3) from the acetyl group
115[C6H11N2O]+Loss of the acetyl group (•COCH3)
100[C5H10N2O]+•Alpha-cleavage with loss of C2H4O
87[C4H9N2O]+Ring cleavage and rearrangement
70[C4H8NO]+Cleavage of the diazepine ring
57[C3H7N2]+Further fragmentation of the diazepine ring
43[C2H3O]+Acetyl cation (CH3CO+)

Visualizing the Fragmentation Pathways:

The following diagrams, generated using the DOT language for Graphviz, illustrate the predicted fragmentation pathways.

G M [M]+• (m/z 158) F143 m/z 143 M->F143 - •CH3 F115 m/z 115 M->F115 - •COCH3 F43 [CH3CO]+ (m/z 43) M->F43

Caption: Primary fragmentation of the N-acetyl group.

G M [M]+• (m/z 158) F100 m/z 100 M->F100 - C2H4O F87 m/z 87 F100->F87 - CH3 F70 m/z 70 F100->F70 - C2H6 F57 m/z 57 F87->F57 - CH2O

Caption: Predicted fragmentation of the diazepine ring.

Comparison with Alternative Analytical Techniques

The choice of analytical technique is critical for the reliable identification and quantification of 1-Acetyl-1,4-diazepan-6-OL. The two primary mass spectrometry-based methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGC-MSLC-MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their polarity and other physicochemical properties.
Analyte Suitability Suitable for volatile or semi-volatile compounds. Derivatization may be required for polar molecules like 1-Acetyl-1,4-diazepan-6-OL to increase volatility.Ideal for polar, non-volatile, and thermally labile compounds. No derivatization is typically needed for this analyte.
Ionization Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often producing a strong protonated molecule [M+H]+, which is useful for molecular weight determination.
Sensitivity Generally offers good sensitivity.Often provides higher sensitivity, especially for polar compounds in complex matrices.
Recommendation GC-MS with EI would be excellent for structural confirmation due to its extensive fragmentation, provided the compound is sufficiently volatile or can be derivatized.LC-MS with ESI is the recommended primary technique for quantification in biological matrices due to its high sensitivity and direct compatibility with the analyte's polarity.

Experimental Protocols

To ensure the generation of high-quality and reproducible mass spectrometry data, the following experimental protocols are recommended.

Sample Preparation

Proper sample preparation is crucial to minimize matrix effects and ensure the analyte is in a suitable form for analysis.

For LC-MS Analysis:

  • Standard Solution Preparation: Prepare a stock solution of 1-Acetyl-1,4-diazepan-6-OL in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to generate a calibration curve.

  • Biological Sample Extraction (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

For GC-MS Analysis (with derivatization):

  • Derivatization: To increase volatility and thermal stability, the hydroxyl group can be derivatized. A common method is silylation.

    • Evaporate the sample extract to complete dryness.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat at 70°C for 30 minutes.

    • The sample is now ready for injection.

Instrumental Analysis

LC-MS/MS Method:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]+ at m/z 159.1. Product ions for MRM transitions should be determined by acquiring a full scan product ion spectrum.

GC-MS Method:

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan from m/z 40 to 300.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis SP1 Standard/Sample SP2 Extraction/Derivatization SP1->SP2 CS GC or LC SP2->CS MS1 Ionization (EI or ESI) CS->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 DA Spectrum Interpretation MS3->DA

Caption: General workflow for MS analysis.

Conclusion

The structural elucidation of novel compounds like 1-Acetyl-1,4-diazepan-6-OL is a critical step in drug discovery and development. While experimental data is the gold standard, a thorough understanding of predictable fragmentation patterns provides a strong foundation for initial identification and method development. This guide has outlined the expected mass spectral behavior of 1-Acetyl-1,4-diazepan-6-OL, offered a comparison of suitable analytical platforms, and provided detailed experimental protocols. By leveraging this information, researchers can confidently approach the analysis of this and structurally related molecules.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70749715, 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol." PubChem, [Link]. Accessed 26 February 2026.[3]

  • NIST. "Piperidine, 1-acetyl-." NIST Chemistry WebBook, [Link]. Accessed 26 February 2026.[1]

  • NIST. "Morpholine, 4-acetyl-." NIST Chemistry WebBook, [Link]. Accessed 26 February 2026.[2]

  • Xiong, X. Q., et al. "Synthesis and biological studies of N-alkylated cyclic diamines." Chemistry & Biodiversity, vol. 4, no. 1, 2007, pp. 43-51, [Link]]

  • Waters Corporation. "Diazepam in Serum by LC-MS." Waters, [Link]. Accessed 26 February 2026.[4]

Sources

Validation

IR spectroscopy peaks for acetyl and hydroxyl groups in diazepanes

An In-Depth Comparative Guide to the Infrared Spectroscopy of Acetyl and Hydroxyl Groups in Diazepane Scaffolds In the landscape of medicinal chemistry and drug development, the diazepane scaffold remains a cornerstone f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Acetyl and Hydroxyl Groups in Diazepane Scaffolds

In the landscape of medicinal chemistry and drug development, the diazepane scaffold remains a cornerstone for designing neurologically active agents. Precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and chemical environment of key functional groups. This guide provides a detailed comparative analysis of the characteristic IR absorption peaks for hydroxyl (-OH) and acetyl (-COCH₃) groups appended to a diazepane ring system. We will delve into the underlying physical principles that govern their spectral signatures and provide actionable experimental protocols for researchers.

The Vibrational Language of Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[1][2] Much like springs, these bonds can stretch and bend at characteristic frequencies that depend on the bond strength and the mass of the connected atoms.[2][3] The resulting spectrum is a unique fingerprint of the molecule's functional groups. For drug development professionals, this technique is indispensable for verifying synthetic steps, such as the addition of a hydroxyl group or an acetylation reaction, and for probing intermolecular interactions like hydrogen bonding.

The Hydroxyl (-OH) Group: A Telltale Broad Peak

The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum due to its distinct and sensitive O-H stretching vibration.

O-H Stretching Vibration: The defining feature of most alcohols is a strong, broad absorption band appearing in the 3200-3550 cm⁻¹ region.[1][4][5] The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding.[4][6] In a condensed phase (liquid or solid), hydroxyl groups on adjacent diazepane molecules form a dynamic network of hydrogen bonds. This interaction weakens the O-H covalent bond, lowering its stretching frequency (shifting it to a lower wavenumber) and creating a wide distribution of bond strengths, which results in a broad signal.[1][6]

In contrast, a "free" hydroxyl group—one not involved in hydrogen bonding—gives rise to a sharp, weaker peak at a higher frequency, typically between 3584-3700 cm⁻¹.[5][6] This is usually observed only in the vapor phase or in very dilute solutions with a non-polar solvent.[6]

C-O Stretching Vibration: A secondary, but still crucial, peak for a hydroxylated diazepane is the C-O stretching vibration. This appears as a strong peak in the fingerprint region, between 1000-1250 cm⁻¹, a range it shares with aliphatic amines, making careful analysis important.[3][7]

cluster_0 Free Hydroxyl Group cluster_1 Intermolecular Hydrogen Bonding free_oh h_bonded free_oh->h_bonded Increased Concentration Hydrogen Bonding label_free Sharp Peak ~3600 cm⁻¹ label_h_bonded Broad Peak ~3300 cm⁻¹

Caption: The effect of hydrogen bonding on the O-H stretching frequency in IR spectroscopy.

The Acetyl (-COCH₃) Group: The Prominent Carbonyl Signal

The acetyl group introduces a carbonyl (C=O) functionality, which produces one of the most intense and recognizable absorption bands in an IR spectrum due to the large change in dipole moment during its stretching vibration.[3][8]

C=O Stretching Vibration: The cornerstone of the acetyl group's signature is the C=O stretch, a strong, sharp peak typically located between 1630-1750 cm⁻¹.[8] The precise position of this peak is highly sensitive to the local electronic and steric environment, providing valuable structural clues. When acetylating a diazepane, the acetyl group is typically added to one of the nitrogen atoms, forming an amide.

  • Amide Carbonyl: For an N-acetylated diazepane, the C=O stretch is expected in the amide region, generally between 1630-1690 cm⁻¹ .[8] This is a lower frequency compared to ketones or esters due to resonance delocalization, where the nitrogen's lone pair of electrons donates into the carbonyl, giving the C=O bond more single-bond character and thus weakening it.

Influence of the Diazepane Ring: The seven-membered diazepane ring is non-planar and possesses a degree of ring strain, though less than smaller rings like cyclobutanone or cyclopentanone. Ring strain generally forces more s-character into the exocyclic C=O bond, strengthening it and increasing the stretching frequency.[9][10][11][12] While the effect in a seven-membered ring is less dramatic than in a five-membered ring, it is a factor that can shift the carbonyl frequency slightly higher than in an analogous acyclic amide.

G cluster_hydroxyl Hydroxylated Diazepane cluster_acetyl N-Acetylated Diazepane mol1 mol2

Caption: Example structures of a hydroxylated and an N-acetylated diazepane.

Comparative Data Summary

The following table summarizes the expected IR absorption frequencies for hydroxyl and N-acetyl groups, with specific considerations for the diazepane structure.

Functional GroupVibrational ModeTypical Range (cm⁻¹)AppearanceKey Influencing Factors
Hydroxyl (-OH) O-H Stretch (H-Bonded)3200 - 3550Strong, BroadIntermolecular hydrogen bonding[4][6]
O-H Stretch (Free)3584 - 3700Weak-Medium, SharpDilute solution, non-polar solvent[5][6]
C-O Stretch1000 - 1250StrongCoupling with adjacent C-C bonds[3]
N-Acetyl (-NCOCH₃) C=O Stretch (Amide I)1630 - 1690Strong, SharpResonance, Ring Strain[8][9]
N-H Stretch (if present)3300 - 3500MediumHydrogen bonding
C-H Stretch (methyl)2850 - 3000Medium-Weak-

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the most common sampling technique for modern Fourier Transform Infrared (FTIR) spectroscopy, requiring minimal to no sample preparation.[13][14] It is ideal for analyzing solid powders or viscous liquids, typical forms for diazepane derivatives.

Objective:

To obtain a high-quality infrared spectrum of a solid diazepane derivative to identify hydroxyl and/or acetyl functional groups.

Materials:
  • FTIR Spectrometer with a diamond ATR accessory

  • Sample of diazepane derivative (approx. 1-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:
  • Prepare the ATR Crystal: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal surface. Allow the solvent to evaporate completely.

  • Collect a Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[15]

  • Apply the Sample: Place a small amount of the solid diazepane sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.[13]

  • Collect the Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean Up: Retract the press arm and carefully remove the sample from the crystal surface. Clean the crystal thoroughly with a solvent-dampened wipe as in Step 1.

G A 1. Clean ATR Crystal (Isopropanol) B 2. Collect Background Spectrum (Empty Crystal) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure (Ensure Good Contact) C->D E 5. Collect Sample Spectrum (16-32 Scans) D->E F 6. Process Data (Baseline Correction, Peak Picking) E->F G 7. Clean Crystal Post-Analysis F->G

Caption: Standard experimental workflow for ATR-FTIR analysis of a solid sample.

Conclusion

IR spectroscopy is a powerful and accessible analytical technique for the structural elucidation of functionalized diazepanes. The hydroxyl group is readily identified by its characteristic broad O-H stretching band centered around 3300 cm⁻¹, a direct indicator of hydrogen bonding. The N-acetyl group is confirmed by a strong, sharp C=O stretching absorption in the 1630-1690 cm⁻¹ range. Understanding how factors like hydrogen bonding and ring structure modulate these frequencies allows researchers to not only confirm the presence of these groups but also to gain deeper insight into the molecule's chemical environment, a critical aspect of modern drug design and development.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using - brainly.com. (2024, February 16). Brainly.com. Retrieved from [Link]

  • 5.4: Infrared Spectroscopy - Chemistry LibreTexts. (2022, October 7). Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring Strain and C=O Stretching Frequency - Chemistry Stack Exchange. (2014, September 18). Chemistry Stack Exchange. Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal | ACS Omega. (2023, May 3). ACS Omega. Retrieved from [Link]

  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. (n.d.). D-o-i.org. Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. (2023, May 3). National Center for Biotechnology Information. Retrieved from [Link]

  • Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process - PubMed. (2012, October 3). PubMed. Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. Retrieved from [Link]

  • 9 IR Absorptions of Double Bonds. (n.d.). Thieme. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024, December 5). JoVE. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Experimental and theoretical investigation of spectroscopic properties of diazepam. (n.d.). Sphinxsai.com. Retrieved from [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017, October 31). MDPI. Retrieved from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022, June 26). Frontiers. Retrieved from [Link]

  • Flow synthesis of API diazepam (Valium®). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • New Synthesis of Diazepam | PDF | Acetic Acid | Amine - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • Reaction conditions and acetylation products of benzodiazepines 1a-1f. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017, October 27). MDPI. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. (n.d.). Agilent. Retrieved from [Link]

  • FTIR spectrum of Diazepam | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • (PDF) Experimental and theoretical investigation of spectroscopic properties of diazepam. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

  • 6H-1,4-diazepine, hexahydro-6-methyl-, - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Research Article The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds - Digital CSIC. (n.d.). Digital CSIC. Retrieved from [Link]

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  • FTIR Analysis of Some Pills of Forensic Interest - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). RJPBCS.com. Retrieved from [https://www.rjpbcs.com/pdf/2013_4(4)/[16].pdf]([Link]16].pdf)

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Comparative

Biological activity comparison of diazepane derivatives vs 1-Acetyl-1,4-diazepan-6-OL

Topic: Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Executive Summary In the landscape of heterocyclic drug design, the 1,4-diazepane (homop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

In the landscape of heterocyclic drug design, the 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore, offering greater conformational flexibility than its six-membered analog, piperazine. This guide compares the biological utility of the specific functionalized scaffold, 1-Acetyl-1,4-diazepan-6-ol , against its highly potent therapeutic derivatives .

While 1-Acetyl-1,4-diazepan-6-ol serves as a critical, hydrophilic chiral building block with low intrinsic potency, its derivatization into lipophilic, receptor-targeted molecules yields compounds with significant efficacy in anticoagulation (Factor Xa inhibition) , neuroprotection (Alzheimer’s) , and oncology . This guide delineates the Structure-Activity Relationship (SAR) trajectory from this inert scaffold to active drug candidates.

Part 1: The Baseline – 1-Acetyl-1,4-diazepan-6-ol

Role: Chiral Intermediate / Fragment CAS: 1609403-22-6[1][2]

1-Acetyl-1,4-diazepan-6-ol is characterized by a seven-membered ring containing two nitrogen atoms (positions 1 and 4), an acetyl group at N1, and a hydroxyl group at C6.

  • Chemical Profile: High water solubility (Polar Surface Area > 40 Ų), low molecular weight, and low lipophilicity (LogP < 0).

  • Biological Activity:

    • Intrinsic Potency: Negligible. As a fragment, it lacks the hydrophobic surface area required to bind deep protein pockets (e.g., GPCRs or kinase ATP-sites).

    • Toxicity: Predicted low cytotoxicity due to rapid clearance and lack of reactive metabolic handles (unlike nitro- or halo-substituted analogs).

  • Application: It acts as a "Exit Vector" scaffold . The C6-hydroxyl and N4-amine (if deprotected/available) provide orthogonal attachment points for growing the molecule into specific binding pockets.

Part 2: The Alternatives – High-Potency Diazepane Derivatives

Derivatization of the diazepane core transforms the molecule from a passive scaffold into an active modulator. Below are the three primary therapeutic classes where diazepane derivatives outperform the baseline scaffold.

1. Anticoagulants (Factor Xa Inhibitors)
  • Representative Compound: YM-96765 (and related N-substituted 1,4-diazepanes).

  • Mechanism: The diazepane ring acts as a spacer, positioning a basic group (interacting with the S4 aryl-binding domain) and a hydrophobic group (interacting with the S1 pocket) of the Factor Xa active site.

  • Performance vs. Scaffold:

    • Scaffold: No binding affinity for Factor Xa.

    • Derivative: IC₅₀ = 6.8 nM (High Potency).

  • Key Structural Feature: The flexibility of the 7-membered ring allows the substituents to adopt a "U-shape" conformation required for the S1-S4 pocket bridging.

2. Neuroprotective Agents (Alzheimer’s Disease)[3]
  • Target: Amyloid Beta (Aβ) Aggregation.[3]

  • Mechanism: N-alkylated and bis(phenylmethanone) 1,4-diazepane derivatives interfere with the β-sheet stacking of Aβ42 peptides.

  • Performance:

    • Scaffold: Hydroxyl group promotes solubility but does not disrupt hydrophobic Aβ fibril formation.

    • Derivative: 50–70% inhibition of Aβ40/42 aggregation; ability to cross the Blood-Brain Barrier (BBB).

3. Anticancer Agents (Cytotoxicity)
  • Representative Compound: 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane .

  • Mechanism: Disruption of microtubule dynamics or kinase inhibition (cell line dependent, e.g., Reh leukemic cells).

  • Performance:

    • Scaffold: Non-cytotoxic (Cell viability >95%).

    • Derivative: IC₅₀ ≈ 18 µM against leukemic cell lines.

  • Key Modification: Introduction of the bulky benzhydryl group at N1 confers the lipophilicity required for cell membrane permeation.

Part 3: Comparative Data Analysis
Feature1-Acetyl-1,4-diazepan-6-ol (Scaffold)YM-96765 Analog (Anticoagulant)Benzhydryl-Diazepane (Anticancer)
Primary Role Synthetic IntermediateFactor Xa InhibitorCytotoxic Agent
Molecular Weight ~158 Da>450 Da>400 Da
Lipophilicity (LogP) < 0 (Hydrophilic)2.5 – 4.0 (Drug-like)> 3.5 (Lipophilic)
Binding Mode Non-specific H-bondingSpecific S1/S4 Pocket FitHydrophobic Interaction
Potency (IC₅₀) > 100 µM (Inactive)6.8 nM 18 µM
BBB Permeability Low (Polar)Low (Peripheral target)Moderate to High
Part 4: Mechanism of Action Visualization

The following diagram illustrates how the inert 1-Acetyl-1,4-diazepan-6-ol scaffold is chemically evolved into active therapeutic agents through specific substitutions.

Diazepane_SAR cluster_0 Derivatization Pathways Scaffold 1-Acetyl-1,4-diazepan-6-ol (Inactive Scaffold) FXa Factor Xa Inhibitor (YM-96765 Analog) IC50: 6.8 nM Scaffold->FXa + Aryl Binding Group (S4) + Amidine Moiety Alzheimer Aβ Aggregation Inhibitor (Bis-phenylmethanone) Inhibition: >60% Scaffold->Alzheimer + N-Alkylation + Lipophilic Spacers Cancer Anticancer Agent (Benzhydryl Derivative) IC50: 18 µM Scaffold->Cancer + Benzhydryl Group + Phenylcarboxamide Mech_FXa Binds S1/S4 Pockets Blocks Coagulation FXa->Mech_FXa Mech_Alz Disrupts β-Sheet Stacking Alzheimer->Mech_Alz Mech_Canc Membrane Permeation Cell Cycle Arrest Cancer->Mech_Canc

Caption: SAR evolution of the 1-Acetyl-1,4-diazepan-6-ol scaffold into three distinct therapeutic classes via targeted chemical modification.

Part 5: Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (General Coupling)

To transform the 1-Acetyl-1,4-diazepan-6-ol scaffold into a lipophilic drug candidate.

  • Starting Material: Dissolve 1.0 eq of 1-Acetyl-1,4-diazepan-6-ol in anhydrous DCM.

  • Activation: Add 1.2 eq of TEA (Triethylamine) and cool to 0°C.

  • Coupling: Dropwise add 1.1 eq of the desired Aryl Isocyanate (for anticancer urea derivatives) or Acid Chloride (for amide derivatives).

    • Note: The N4 nitrogen is the primary nucleophile if the hydroxyl is unprotected; selective O-alkylation requires NaH in DMF.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Purification: Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (look for the shift in the C2/C3 protons of the diazepane ring).

Protocol B: Factor Xa Inhibition Assay (Chromogenic)

To quantify the potency of the synthesized derivative compared to the scaffold.

  • Reagents: Human Factor Xa enzyme, Chromogenic Substrate (S-2765), and Assay Buffer (Tris-HCl, pH 7.4).

  • Preparation: Prepare serial dilutions of the Diazepane Derivative and the Scaffold Control (1 nM to 100 µM) in DMSO.

  • Incubation: Mix 10 µL of compound with 50 µL of Factor Xa (0.5 nM final). Incubate for 30 min at 37°C.

  • Initiation: Add 40 µL of S-2765 substrate (200 µM final).

  • Measurement: Monitor absorbance at 405 nm for 20 minutes (kinetic mode) using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Expected Result: Scaffold shows flatline (no inhibition). Derivative shows sigmoidal inhibition curve.

References
  • Factor Xa Inhibition: Koga, T., et al. (2004).[4] "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity."[4] Bioorganic & Medicinal Chemistry.

  • Anticancer Activity: Harsha, S., et al. (2011). "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Medicinal Chemistry / ResearchGate.

  • Alzheimer's Research: UWSpace. (2024). "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors." University of Waterloo Electronic Theses.

  • DPP-IV Inhibition: Ahn, J. H., et al. (2008). "Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Diazepine Overview: Rashid, M., et al. (2019).[5] "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis.

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Safety & Regulatory Compliance

Safety

1-Acetyl-1,4-diazepan-6-OL hydrobromide proper disposal procedures

Operational Guide for Research & Development Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS: Analogous to diazepane derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Research & Development

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS: Analogous to diazepane derivatives). As a pharmaceutical intermediate containing a diazepane ring and a hydrobromide salt, this compound presents specific challenges regarding halogen content and potential pharmacological activity .

Core Directive: Treat this substance as a High-Potency Pharmaceutical Intermediate . Disposal must prioritize destruction via high-temperature incineration with acid gas scrubbing (due to HBr generation). Do not dispose of down the drain.

Chemical Profile & Hazard Assessment

Before disposal, the waste stream must be characterized to ensure compatibility with waste consolidation packs ("Lab Packs").

ParameterSpecificationDisposal Implication
Chemical Nature Organic Amine Salt (Hydrobromide)Potential to generate HBr gas if acidified or burned improperly.
Physical State Solid (Crystalline Powder)Must be disposed of as Solid Chemical Waste . Do not dissolve solely for disposal.
Halogen Content YES (Bromide) CRITICAL: Must be flagged as "Halogenated" for incinerator profiles.
Solubility High (Water/Polar Solvents)High Risk: Easy migration into water tables if landfilled. Zero-discharge policy applies.
Pharmacology Diazepane ScaffoldPresumed CNS activity.[1] Treat as a Toxic/Bioactive substance.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Segregation prevents reaction. 1-Acetyl-1,4-diazepan-6-ol hydrobromide is an amine salt. Mixing it with incompatible waste streams can cause immediate hazards.

Incompatibility Matrix
  • Strong Oxidizers (Nitric Acid, Permanganates): DO NOT MIX. Risk of exothermic reaction and generation of nitrogen oxides (NOx) or free bromine gas.

  • Strong Bases (Sodium Hydroxide): DO NOT MIX. Neutralizing the hydrobromide salt will liberate the free base amine, potentially altering volatility or toxicity profiles.

Stabilization Protocol
  • Keep it Solid: If the material is currently a solid, keep it solid. Solid waste is significantly cheaper and safer to transport than liquid waste.

  • Double Containment: Place the primary container (vial/jar) inside a clear, sealable secondary bag (Zip-lock style) before placing it in the waste drum. This prevents dust generation upon drum opening.

The Disposal Workflow

This workflow assumes the user is in a standard R&D laboratory environment operating under RCRA (USA) or equivalent hazardous waste regulations.

Step-by-Step Procedure
  • Identification: Confirm the inventory. If the material is old/degraded, treat it with the same rigor as fresh material.

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids (Solutions): Glass or HDPE carboy. Note: Ensure the cap is vented if there is any risk of off-gassing.

  • Labeling:

    • Use the standard "Hazardous Waste" tag.

    • Chemical Name: Write out the full name: "1-Acetyl-1,4-diazepan-6-ol hydrobromide."

    • Constituents: If in solution, list the solvent (e.g., "90% Methanol, 10% 1-Acetyl-1,4-diazepan-6-ol HBr").

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Accumulation: Place in the Satellite Accumulation Area (SAA) . Ensure the container is closed unless adding waste.[1]

Decision Logic: Waste Stream Classification

The following diagram illustrates how to categorize this specific chemical based on its physical state at the time of disposal.

WasteDecisionTree Start Start: 1-Acetyl-1,4-diazepan-6-ol HBr StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidAction Segregate into SOLID ORGANIC WASTE (Label: Halogenated) SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqAction Collect in AQUEOUS TOXIC WASTE (Do NOT Drain Pour) Aqueous->AqAction OrgAction Collect in HALOGENATED SOLVENT WASTE (Due to Br content) Organic->OrgAction

Figure 1: Decision logic for segregating 1-Acetyl-1,4-diazepan-6-ol hydrobromide based on physical state.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound does not have a specific "P-List" or "U-List" code (unlike Diazepam, U069, which is listed). However, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Code Assignment:

    • If the waste exhibits toxicity (via TCLP test), it carries a D-code .

    • Most facilities will manage this as Non-Regulated Chemical Waste destined for Incineration .

    • Why Incineration? Landfilling pharmaceutical intermediates contributes to bio-accumulation in groundwater. Incineration at >1000°C ensures destruction of the diazepane ring.

  • Halogen Flag: You must inform your waste vendor (e.g., Clean Harbors, Veolia) that the solid waste contains Bromine . This dictates the feed rate into their incinerators to prevent acid gas scrubbers from being overwhelmed.

Emergency Spill Response

If a container of 1-Acetyl-1,4-diazepan-6-ol hydrobromide breaks:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite or a universal spill pad.

  • Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (potential reaction with amines).

SpillResponse Spill Spill Incident Assess Assess Volume/State Spill->Assess PPE Don PPE (Gloves, Goggles, N95) Assess->PPE Cleanup Absorb/Scoop (No Bleach) PPE->Cleanup Disposal Label as HAZARDOUS WASTE Cleanup->Disposal

Figure 2: Rapid response workflow for laboratory spills.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). [Link]

  • PubChem. (n.d.). Compound Summary for Diazepane Derivatives. (Used for structural analog hazard assessment). [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-1,4-diazepan-6-OL hydrobromide
Reactant of Route 2
Reactant of Route 2
1-Acetyl-1,4-diazepan-6-OL hydrobromide
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